Cas no 2228552-74-5 (4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine)

4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine
- EN300-1953711
- 2228552-74-5
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- インチ: 1S/C9H7BrF3N/c1-6(4-10)7-2-3-14-5-8(7)9(11,12)13/h2-3,5H,1,4H2
- InChIKey: OKNXKQATEPQLDV-UHFFFAOYSA-N
- ほほえんだ: BrCC(=C)C1C=CN=CC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 264.97140g/mol
- どういたいしつりょう: 264.97140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.9Ų
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953711-0.25g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 0.25g |
$1156.0 | 2023-09-17 | ||
Enamine | EN300-1953711-0.5g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 0.5g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1953711-0.1g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 0.1g |
$1106.0 | 2023-09-17 | ||
Enamine | EN300-1953711-0.05g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 0.05g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1953711-1.0g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-1953711-1g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 1g |
$1256.0 | 2023-09-17 | ||
Enamine | EN300-1953711-2.5g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 2.5g |
$2464.0 | 2023-09-17 | ||
Enamine | EN300-1953711-10.0g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 10g |
$5405.0 | 2023-05-31 | ||
Enamine | EN300-1953711-5g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 5g |
$3645.0 | 2023-09-17 | ||
Enamine | EN300-1953711-5.0g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 5g |
$3645.0 | 2023-05-31 |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridineに関する追加情報
Introduction to 4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine (CAS No. 2228552-74-5)
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2228552-74-5, is a significant compound in the realm of modern chemical and pharmaceutical research. This heterocyclic molecule, featuring a pyridine core substituted with a 3-bromoprop-1-enyl group and a trifluoromethyl moiety, has garnered considerable attention due to its versatile structural properties and potential applications in medicinal chemistry.
The structural framework of this compound combines the electron-withdrawing nature of the trifluoromethyl group with the electrophilic reactivity of the brominated alkenyl side chain. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The pyridine ring, a common pharmacophore in many drugs, contributes to the compound's solubility and bioavailability, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The presence of both electron-deficient and electron-rich regions in 4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine allows for diverse interactions with biological targets. For instance, studies have suggested that such compounds may exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for treating inflammatory diseases, neurological disorders, and cancer.
One of the most compelling aspects of this compound is its utility in Suzuki-Miyaura cross-coupling reactions. The brominated alkenyl group serves as an excellent substrate for palladium-catalyzed coupling with boronic acids or esters, enabling the construction of biaryl structures that are prevalent in many bioactive molecules. This reaction is particularly valuable in drug discovery, as it allows for rapid diversification of molecular libraries while maintaining high yields and selectivity.
The trifluoromethyl group appended to the pyridine ring is another key feature that enhances the pharmacological profile of 4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine. This substituent is known to improve metabolic stability, lipophilicity, and binding affinity to biological targets. Its incorporation into drug candidates has been associated with enhanced efficacy and prolonged half-life, making it a favored moiety in medicinal chemistry.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies indicate that it can effectively interact with protein targets through multiple hydrogen bonding networks and hydrophobic interactions. These insights have guided experimental efforts toward optimizing its structure for improved pharmacokinetic properties.
The synthesis of 4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Starting from commercially available precursors such as 3-bromoacrylate and trifluoromethyl-substituted pyridines, the compound can be constructed through sequential condensation, bromination, and functional group interconversion steps. Each step is carefully designed to maximize yield while minimizing side reactions, ensuring high purity for downstream applications.
In conclusion, 4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine (CAS No. 2228552-74-5) represents a cornerstone in contemporary medicinal chemistry. Its unique structural features enable diverse synthetic pathways and biological interactions, positioning it as a pivotal building block for next-generation therapeutics. As research continues to uncover new applications for this compound, its significance in pharmaceutical development is bound to grow even further.
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